1-benzyl-1H-indole-3-carbaldehyde
Overview
Description
1-benzyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Singh et al. (2017) explored the synthesis of palladacycles with indole core, including 1-benzyl-1H-indole-3-carbaldehyde derivatives. These complexes were found to be efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Bourlot et al. (1994) conducted a study on the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes, including this compound, to produce corresponding dihydro-3H-indol-3-ones (Bourlot, Desarbre, & Mérour, 1994).
Ali, Halim, and Ng (2005) described the molecular structure of 5-bromo-1H-indole-3-carbaldehyde benzoylhydrazone, which is structurally related to this compound. This study provides insights into the potential applications in crystallography and molecular design (Ali, Halim, & Ng, 2005).
Kothandaraman et al. (2011) reported a gold-catalyzed cycloisomerization process to prepare 1H-indole-2-carbaldehydes, which is relevant for the synthesis of compounds like this compound (Kothandaraman, Mothe, Toh, & Chan, 2011).
Anwar et al. (2023) developed a method for synthesizing indole-3-substituted-2-benzimidazoles, starting from compounds like 1H-indole-3-carbaldehyde. These novel indole-derived benzimidazoles showed potential as anticancer agents (Anwar, Basha, Reddy, Settipalli, Prasad, Kumar, Basha, Aruna, & Mulakayala, 2023).
Mechanism of Action
Target of Action
1-Benzyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. It acts as a reactant in various reactions, leading to the formation of biologically active structures . Its inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Biochemical Pathways
This compound is involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Result of Action
The result of the action of this compound is the generation of biologically active structures, including inhibitors of the C-terminal domain of RNA polymerase II and inhibitors of Bcl-2 family of proteins . These structures have potential therapeutic applications in various disease conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions in which it participates can be affected by factors such as temperature, pH, and the presence of catalysts . Furthermore, its stability and efficacy can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It also serves as a reactant for Mannich type coupling with aldehydes and secondary amines .
Cellular Effects
Indole derivatives, to which this compound belongs, have been shown to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV activities .
Molecular Mechanism
It is known that its inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . This suggests that it may interact with biomolecules through these functional groups, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas at temperatures below 0°C to avoid degradation .
Metabolic Pathways
Given its role as a precursor in the synthesis of various biologically active structures, it is likely involved in several metabolic pathways .
Properties
IUPAC Name |
1-benzylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCITQLDOUGVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294242 | |
Record name | 1-benzyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10511-51-0 | |
Record name | 10511-51-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzylindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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